molecular formula C21H20N4O3S B453144 methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453144
M. Wt: 408.5g/mol
InChI Key: IWYXOZZZRGKMJU-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound It features a pyrazole ring, a thiazolopyrimidine core, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiazolopyrimidine derivatives. Compared to these, methyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of the pyrazole and thiazolopyrimidine rings. This unique structure may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5g/mol

IUPAC Name

methyl (2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O3S/c1-12-15(11-24(3)23-12)10-16-19(26)25-18(14-8-6-5-7-9-14)17(20(27)28-4)13(2)22-21(25)29-16/h5-11,18H,1-4H3/b16-10-

InChI Key

IWYXOZZZRGKMJU-YBEGLDIGSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CN(N=C3C)C)/SC2=N1)C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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